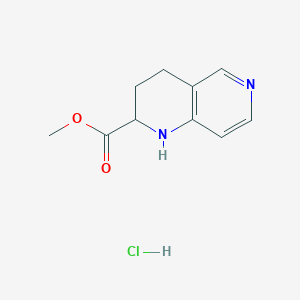

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride

Description

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H12N2O2·HCl It is a derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9;/h4-6,9,12H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHGBAWWROMOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(N1)C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137505-57-6 | |

| Record name | methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthyridine derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acid, while reduction could produce tetrahydronaphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride has been extensively studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of naphthyridine compounds exhibit cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : The compound has demonstrated potential in treating neurological disorders. It has been investigated for its ability to inhibit monoamine oxidase (MAO) activity, which is linked to neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Recent studies have highlighted its antibacterial properties. A study found that derivatives of 1,8-naphthyridine showed significant antibacterial activity against various strains at concentrations of 50 μg/ml and 100 μg/ml .

Biological Applications

The biological applications of this compound extend beyond anticancer and antimicrobial activities:

- Enzyme Inhibition : The compound is utilized in research focused on enzyme inhibition mechanisms. Its derivatives have been shown to inhibit enzymes that play crucial roles in metabolic pathways .

- Receptor Binding Studies : Investigations into how this compound interacts with various biological receptors are ongoing. These studies are essential for understanding its potential as a drug candidate .

Materials Science

In materials science, this compound is being explored for its unique properties:

- Electronic Properties : Research is being conducted on the use of this compound in the development of new materials with specific electronic or optical properties. Its structural characteristics make it a candidate for organic electronic devices .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of naphthyridine derivatives. This compound was found to significantly inhibit the growth of breast and lung cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Neuroprotection

Research conducted by Kumar et al. investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that it could enhance neuronal survival and reduce oxidative damage in vitro.

Case Study 3: Antibacterial Evaluation

In a recent publication focused on novel naphthyridine derivatives as antibacterial agents, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydro-1,6-naphthyridine: A closely related compound with similar structural features.

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride: Another derivative with different functional groups.

1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine: A methylated version of the parent compound.

Uniqueness

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which can influence its reactivity and biological activity. These features make it a valuable compound for research and industrial applications.

Biological Activity

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

This compound has the following structural formula:

- Molecular Formula : C₁₀H₁₂N₂O₂

- SMILES : COC(=O)C1CCC2=C(N1)C=CN=C2

- InChIKey : WAJMOWUYPNXZMD-UHFFFAOYSA-N

This compound features a naphthyridine core structure which is significant for its biological activity.

Anticancer Properties

Research indicates that derivatives of naphthyridine have shown promising anticancer activities. For instance, compounds similar to methyl 1,2,3,4-tetrahydro-1,6-naphthyridine have been studied for their ability to induce apoptosis in cancer cells. In particular:

- Mechanisms of Action : Naphthyridine derivatives often act by interfering with cell cycle progression and inducing cell death through apoptosis and necrosis. They can also affect signaling pathways related to cancer cell survival and proliferation.

- Case Studies : In vitro studies have demonstrated that specific naphthyridine derivatives can inhibit the growth of various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. For example, a related compound showed IC₅₀ values ranging from 10.47 to 15.03 μg/mL against these cell lines .

In Vitro Studies

A study focusing on naphthyridine derivatives highlighted their potential in targeting cancer cells. The findings revealed:

- Cell Cycle Arrest : Compounds induced G0/G1 and G2 phase arrest in cancer cells at varying concentrations (e.g., 7 μM and 45 μM), suggesting their role in regulating the cell cycle .

- Apoptosis Induction : The compounds were shown to activate apoptotic pathways in leukemia cells, indicating their potential as therapeutic agents for hematological malignancies.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on analogous naphthyridine derivatives. Use HPLC to monitor intermediate purity and isolate byproducts . Post-synthesis purification via recrystallization or column chromatography can enhance final compound purity.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for proton/carbon mapping, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What are the key solubility parameters affecting its application in biological assays?

- Methodological Answer : Test solubility in polar (e.g., DMSO, water) and nonpolar solvents. Adjust pH to mimic physiological conditions (e.g., phosphate-buffered saline) and use co-solvents like PEG-400 if precipitation occurs. Solubility data should guide in vitro assay design .

Advanced Research Questions

Q. How can researchers address discrepancies in stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group). Compare kinetic degradation models (zero-order vs. first-order) to predict shelf-life .

Q. How to design experiments to assess its pharmacokinetics and metabolic pathways?

- Methodological Answer : Use in vitro hepatocyte models to identify phase I/II metabolites. Pair with in vivo studies (rodents) to measure plasma half-life and tissue distribution. Cross-reference with toxicological databases for potential bioactivation risks .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Validate molecular docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Adjust computational models using experimental IC₅₀ values from enzyme inhibition assays .

Q. How to establish a validated HPLC method for purity analysis and impurity profiling?

- Methodological Answer : Develop a gradient elution method with a C18 column, UV detection at 254 nm, and mobile phases (e.g., acetonitrile/ammonium acetate). Validate parameters (linearity, LOD/LOQ) per ICH guidelines. Compare impurities to reference standards for structural identification .

Q. What experimental frameworks evaluate in vivo toxicity using animal models?

- Methodological Answer : Follow OECD 423 guidelines for acute toxicity (fixed-dose procedure). Measure organ-specific biomarkers (e.g., liver enzymes, renal function) and histopathology. Cross-validate findings with toxicogenomic databases to identify mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.